2-[(5-chloro-2-thienyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide
Overview
Description
2-[(5-chloro-2-thienyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H18ClN3O3S2 and its molecular weight is 399.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.0478115 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown that hydrazinecarbothioamide derivatives, akin to the specified chemical, play a crucial role in the synthesis of a range of heterocyclic compounds. These compounds are essential in developing pharmacologically active molecules and materials with unique properties. For instance, the synthesis of tris- and bis(1,3,4-thiadiazol-2-amine) derivatives has been achieved through reactions involving hydrazine, carbothioamide derivatives, and various reagents, leading to compounds with potential applications in dendrimer synthesis (Darehkordi & Ghazi, 2013)[https://consensus.app/papers/synthesis-class-tris-bis134thiadiazol2amine-methyl-darehkordi/1489d68622ea5eb68fc300ee8f3f3d63/?utm_source=chatgpt].
Medicinal Chemistry
In medicinal chemistry, the structural motif of the specified compound is integral in designing new molecules with significant biological activities. For example, novel thiosemicarbazone derivatives containing benzimidazole moiety have been synthesized and tested for their anti-malarial properties, showcasing the importance of such compounds in developing new therapeutic agents (Divatia et al., 2014)[https://consensus.app/papers/novel-thiosemicarbazone-derivatives-containing-moiety-divatia/694e5611c73457789a40129747e44c82/?utm_source=chatgpt].
Material Sciences
In the realm of material sciences, hydrazinecarbothioamide-based compounds have been utilized in creating fluorescent probes for detecting metal ions, such as Zn2+. These probes offer a practical approach for metal ion detection in various environments, including biological systems and water samples, highlighting their versatility and applicability in environmental monitoring and bioimaging (Suh et al., 2022)[https://consensus.app/papers/practical-hydrazinecarbothioamidebased-fluorescent-suh/aaaf528fa8c65dd197130f39c62b0629/?utm_source=chatgpt].
Antimicrobial and Antioxidant Properties
Compounds derived from or related to "2-[(5-chloro-2-thienyl)carbonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide" have been evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating their potential as new antimicrobial agents. Additionally, their antioxidant properties have been investigated, providing insights into their potential use in combating oxidative stress-related diseases (Hafez, El-Gazzar, & Zaki, 2016)[https://consensus.app/papers/approach-thieno32dpyrimidines-scaffolds-activities-hafez/fe414a71450b50bda7ca0d8f129d582c/?utm_source=chatgpt].
Properties
IUPAC Name |
1-[(5-chlorothiophene-2-carbonyl)amino]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-22-11-4-3-10(9-12(11)23-2)7-8-18-16(24)20-19-15(21)13-5-6-14(17)25-13/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H2,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGJGYAXWRBIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=C(S2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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